methyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
Description
This compound is a methyl ester derivative featuring a piperidine-4-carboxylate core linked to a substituted pyrazole moiety. The pyrazole ring is substituted at the 1-position with a 3-fluorobenzyl group and at the 3-position with a (3-fluorobenzyl)oxy ether. Fluorinated aromatic groups are known to enhance metabolic stability and binding affinity, suggesting this compound may target enzymes or receptors sensitive to lipophilic and electron-withdrawing substituents .
Properties
IUPAC Name |
methyl 1-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F2N3O4/c1-33-25(32)19-8-10-29(11-9-19)24(31)22-15-30(14-17-4-2-6-20(26)12-17)28-23(22)34-16-18-5-3-7-21(27)13-18/h2-7,12-13,15,19H,8-11,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXGPFLIFMUEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a pyrazole moiety, which is known for its diverse pharmacological profiles. The presence of fluorobenzyl groups enhances lipophilicity and may influence binding affinity to biological targets.
While specific studies directly addressing the mechanisms of action for this compound remain limited, related pyrazole derivatives have shown various biological activities, including:
- Antiproliferative Activity : Some pyrazole derivatives exhibit significant antiproliferative effects against cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to inhibit prostate cancer cell proliferation, demonstrating promising IC50 values .
- Inhibition of Protein Targets : Pyrazoles are often designed to inhibit specific enzymes or receptors involved in disease processes. For instance, certain pyrazole derivatives have been identified as inhibitors of protein tyrosine phosphatases (PTP), which play critical roles in cell signaling .
Biological Activity Studies
Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for various biological activities. Below is a summary of findings from relevant research:
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Prostate Cancer Inhibition : A study synthesized a series of pyrazole derivatives and evaluated their antiproliferative effects on prostate cancer cell lines (LNCaP and PC-3). One compound exhibited a notable PSA downregulation rate, indicating potential for therapeutic use in prostate cancer management .
- Enzyme Inhibition : Research into PTP inhibitors derived from pyrazole structures demonstrated significant selectivity and potency. These studies employed molecular docking techniques to predict binding affinities and guide the design of new inhibitors with improved pharmacological profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the provided evidence:
Key Observations:
Structural Diversity: The target compound’s dual 3-fluorobenzyl groups distinguish it from analogs with single fluorinated substituents (e.g., ). This may enhance lipophilicity and receptor binding compared to mono-fluorinated derivatives.
Biological Activity : Pyrazole derivatives with fluorinated aryl groups (e.g., fipronil ) often exhibit pesticidal or kinase-inhibitory activity. The target compound’s piperidine ester may confer improved pharmacokinetics over rigid heterocycles like pyridazine .
Synthetic Routes : Similar compounds utilize Suzuki-Miyaura couplings (e.g., boronic acid cross-coupling in ) or nucleophilic substitutions (e.g., benzylation in ). The target compound likely employs analogous strategies for introducing fluorobenzyl groups.
Research Implications and Limitations
- Gaps in Data : Exact biological data (e.g., IC₅₀, LD₅₀) for the target compound are absent in the provided evidence. Predictions are based on structural analogs.
- Contradictions : While fluorinated pyrazoles are common in pesticides (e.g., fipronil ), piperidine esters are more prevalent in CNS-targeting pharmaceuticals. This duality complicates mechanistic assumptions.
- Future Directions : Computational modeling (e.g., docking studies) could clarify target engagement, while synthetic optimization may refine selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
